1,3,4-Thiadiazol-2-ylcyanamide

Pro-drug metabolism IMPDH inhibitor selectivity Antiviral resistance mechanism

1,3,4-Thiadiazol-2-ylcyanamide (CAS 111393-93-2, sodium salt; also designated LY217896, LY253963, or Amitivir) is a 2-substituted 1,3,4-thiadiazole derivative that functions as an inosine monophosphate dehydrogenase (IMPDH) inhibitor. Unlike conventional IMPDH inhibitors such as ribavirin or mycophenolic acid, this compound requires intracellular metabolic activation to a monophosphate metabolite (LY307987) to exert its antiviral effects.

Molecular Formula C3HN4NaS
Molecular Weight 148.12 g/mol
CAS No. 111393-93-2
Cat. No. B055252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-Thiadiazol-2-ylcyanamide
CAS111393-93-2
Synonyms1,3,4-thiadiazol-2-ylcyanamide
LY 217896
LY 253963
LY-217896
LY-253963
LY217896
LY253963
Molecular FormulaC3HN4NaS
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESC1=NN=C(S1)[N-]C#N.[Na+]
InChIInChI=1S/C3HN4S.Na/c4-1-5-3-7-6-2-8-3;/h2H;/q-1;+1
InChIKeyPMAKDNHZVBVWFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,4-Thiadiazol-2-ylcyanamide (LY217896): A Metabolism-Dependent IMPDH Inhibitor for Influenza and Paramyxovirus Antiviral Research


1,3,4-Thiadiazol-2-ylcyanamide (CAS 111393-93-2, sodium salt; also designated LY217896, LY253963, or Amitivir) is a 2-substituted 1,3,4-thiadiazole derivative that functions as an inosine monophosphate dehydrogenase (IMPDH) inhibitor [1]. Unlike conventional IMPDH inhibitors such as ribavirin or mycophenolic acid, this compound requires intracellular metabolic activation to a monophosphate metabolite (LY307987) to exert its antiviral effects [2]. Originally developed by Eli Lilly, it demonstrates in vitro and in vivo efficacy against influenza A and B viruses, respiratory syncytial virus (RSV), and parainfluenza type 3 virus (PIV3) [3].

Why 1,3,4-Thiadiazol-2-ylcyanamide Cannot Be Replaced by Generic Thiadiazole Analogs or Ribavirin in Antiviral Studies


Close structural analogs such as 2-amino-1,3,4-thiadiazole (NSC 4728) and broad-spectrum antivirals like ribavirin share the 1,3,4-thiadiazole scaffold or IMPDH inhibition mechanism with 1,3,4-thiadiazol-2-ylcyanamide, yet fail to replicate its pharmacological profile. Critically, antiviral activity of the target compound is entirely dependent on intracellular metabolic activation to a monophosphate metabolite—a process absent in resistant cell lines, where the compound loses all activity (IC50 > 200 μg/mL) while ribavirin and 2-guanidinyl-thiadiazole remain fully active [1]. Furthermore, nicotinamide (240-fold excess) cannot reverse its anti-influenza activity, whereas only a 10-fold excess reverses the cytotoxicity of 2-aminothiadiazole [2]. These mechanistic divergences render simple thiadiazole substitution scientifically invalid for studies requiring predictable, metabolism-gated antiviral pharmacology.

Quantitative Differentiation Evidence for 1,3,4-Thiadiazol-2-ylcyanamide (LY217896) Against Key Comparators


Metabolic Activation Gate: LY217896 Loses All Antiviral Activity in Metabolism-Deficient Cells, Unlike Ribavirin or Guanidinyl-Thiadiazole

In parental MDCK cells, LY217896 inhibited influenza A/Ann Arbor with an IC50 of 0.5 μg/mL and vaccinia virus with an IC50 of 0.13 μg/mL. However, in a MDCK-derived cell line selected for resistance to LY217896 and unable to metabolize the compound, LY217896 showed no antiviral activity against influenza A/Ann Arbor (IC50 > 200 μg/mL) or vaccinia virus (IC50 = 13 μg/mL). In contrast, both a thiadiazole bearing a guanidinyl group at the 2-position and ribavirin retained activity in both parental and resistant cells, demonstrating that LY217896's antiviral activity is uniquely gated by intracellular metabolic activation [1].

Pro-drug metabolism IMPDH inhibitor selectivity Antiviral resistance mechanism

Selective GTP Pool Depletion: LY217896 Achieves 60% Reduction of Intracellular GTP Without Broad Nucleotide Perturbation

Treatment of MDCK cells with LY217896 at 1 or 10 μg/mL produced a selective 60% decrease in intracellular GTP pools, indicating targeted inhibition of guanine nucleotide biosynthesis via the IMPDH pathway [1]. This selectivity contrasts with the mechanism of 2-amino-1,3,4-thiadiazole (NSC 4728), a close structural analog, which also inhibits IMPDH but whose cytotoxicity is reversed by a 10-fold excess of nicotinamide—an effect not observed with LY217896 even at 240-fold nicotinamide excess [2]. This differential nicotinamide reversibility suggests that LY217896's GTP depletion occurs through a distinct metabolic pathway not shared by 2-aminothiadiazole.

Nucleotide metabolism GTP depletion IMPDH inhibition selectivity

In Vivo Potency Advantage: LY253963 Protects Cotton Rats Against RSV and PIV3 at 10–30× Lower Doses Than Ribavirin

In cotton rats experimentally infected with RSV or PIV3, the minimum protective intraperitoneal dose of LY253963 (sodium salt of 1,3,4-thiadiazol-2-ylcyanamide) was 1–3 mg/kg/day, with a selective index (toxic dose: efficacious dose ratio) exceeding 100 in HEp2 cells [1]. In a companion study from the same laboratory using identical experimental conditions, the minimum efficacious intraperitoneal dose of ribavirin was 30 mg/kg/day [2]. No toxic effects were observed in cotton rats receiving LY253963 at 20 mg/kg/day for eight consecutive days [1].

In vivo antiviral efficacy RSV cotton rat model Parainfluenza virus

Extended Post-Infection Treatment Window: Protection Achievable Up to 96 Hours After Lethal Influenza Challenge in Mice

In CD-1 mice infected with a lethal dose of influenza A or B virus, LY217896 administered at 9 mg/m² body surface area per day via multiple routes (diet, drinking water, oral gavage, intraperitoneal injection, or aerosol) was well tolerated and protected animals even when administration was delayed for up to 96 hours post-infection [1]. This 96-hour post-exposure window substantially exceeds that reported for M2 ion channel blockers such as amantadine and rimantadine, which typically require administration within 24–48 hours of infection for optimal efficacy in mouse models [2].

Delayed treatment Influenza mouse model Therapeutic window

Barrier to Resistance: No Drug-Resistant Influenza Mutants Emerged During Serial Passage Under LY253963 Pressure

During serial passage of an influenza A (H3N2) virus in the presence of 1–16 μg/mL LY253963, no drug-resistant mutants were detected [1]. This contrasts sharply with amantadine and rimantadine, where resistance-conferring mutations in the M2 protein emerge rapidly during serial passage in vitro and have been extensively documented in clinical surveillance [2]. The absence of detectable resistance under LY253963 selective pressure may be attributable to its targeting of a host enzyme (IMPDH) rather than a viral protein, a mechanism shared with ribavirin but with the added distinction that LY217896 requires intracellular metabolic activation [1].

Antiviral resistance Influenza A serial passage Mutant selection

Unique Mesoionic Ribose Metabolite Formation via Purine Nucleoside Phosphorylase: A Distinctive Biotransformation Not Observed with Ribavirin or 2-Aminothiadiazole

The biotransformation of LY217896 yields a highly polar metabolite identified by ¹³C-NMR and mass spectrometry as a mesoionic ribose derivative formed via purine nucleoside phosphorylase (PNP)-catalyzed conjugation of LY217896 with ribose-1-phosphate [1]. Notably, the reverse cleavage reaction is not catalyzed by PNP, rendering this ribose adduct metabolically stable. When tested in the same antiviral assay, this mesoionic ribose metabolite and a urea metabolite of LY217896 exhibited essentially no antiviral activity, confirming that the active inhibitory species is a distinct intracellular metabolite (the monophosphate LY307987) [2]. While ribavirin and 2-aminothiadiazole also undergo ribosylation, the mesoionic character and PNP-catalyzed formation pathway of the LY217896 ribose metabolite represent a structurally distinct biotransformation [1].

Xenobiotic metabolism Purine nucleoside phosphorylase Mesoionic metabolite

Recommended Research and Procurement Applications for 1,3,4-Thiadiazol-2-ylcyanamide (LY217896) Based on Differential Evidence


Mechanistic Studies of Pro-Drug Antiviral Activation and IMPDH-Dependent GTP Depletion

For laboratories investigating the relationship between intracellular metabolic activation and antiviral efficacy, LY217896 offers a uniquely controllable experimental system. Because its antiviral activity is fully gated by conversion to the monophosphate LY307987—as demonstrated by complete loss of activity in metabolism-deficient MDCK cells (IC50 > 200 μg/mL vs. 0.5 μg/mL in parental cells) [1]—researchers can use the paired parental/resistant MDCK cell lines to dissect pro-drug activation pathways. This metabolism-gated pharmacology cannot be achieved with ribavirin or 2-guanidinyl-thiadiazole, which remain active in both cell types.

In Vivo Efficacy Studies Requiring Low Compound Burden and Extended Dosing Flexibility in Respiratory Virus Models

LY253963 is indicated for cotton rat and mouse models of RSV, PIV3, and influenza infection where maximizing the therapeutic window while minimizing compound exposure is a priority. The compound's in vivo minimum protective dose (1–3 mg/kg/day IP) is 10–30 fold lower than ribavirin (30 mg/kg/day IP) under comparable conditions [2], and its 96-hour post-infection treatment window [3] provides operational flexibility for studies with staggered infection-then-treatment protocols.

Drug Resistance Evolution Studies Requiring a Host-Targeted Antiviral With Low Resistance Emergence Rates

For investigators modeling the emergence of antiviral resistance under selective pressure, LY253963 presents a host-targeted (IMPDH) mechanism that produced no detectable drug-resistant influenza A mutants during serial passage at 1–16 μg/mL [4], contrasting with the rapid resistance observed with M2 inhibitors such as amantadine. This property makes the compound a valuable control or combination partner in studies designed to evaluate resistance barrier differences between direct-acting and host-targeted antivirals.

Pharmacokinetic and Drug Metabolism Studies Leveraging a Unique Mesoionic Ribose Metabolite Biomarker

The identification of a mesoionic ribose metabolite of LY217896, formed by PNP-catalyzed conjugation with ribose-1-phosphate and not cleaved by the reverse reaction, provides a compound-specific analytical tracer for biotransformation studies [5]. Researchers conducting ADME (absorption, distribution, metabolism, excretion) investigations can use this metabolite as a distinctive marker to differentiate LY217896 metabolism from that of co-administered thiadiazole analogs or IMPDH inhibitors, particularly when employing ¹³C-labeled LY217896 isotopomers [6].

Quote Request

Request a Quote for 1,3,4-Thiadiazol-2-ylcyanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.